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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methoxy-4-nitrobenzaldehyde is a valuable and versatile aromatic intermediate widely

employed in the synthesis of a diverse range of organic compounds. Its utility stems from the

presence of three key functional groups: an aldehyde, a nitro group, and a methoxy group. This

unique combination of reactive sites allows for its strategic incorporation into complex

molecular architectures, making it a key building block in the pharmaceutical, dye, and

agrochemical industries.

The electron-withdrawing nature of the nitro group enhances the electrophilicity of the

aldehyde, making it highly susceptible to nucleophilic attack in condensation reactions. The

nitro group can also be readily reduced to an amine, providing a nucleophilic center for

subsequent cyclization or derivatization reactions. The methoxy group, an electron-donating

group, influences the regioselectivity of aromatic substitution reactions. This interplay of

functional groups makes 2-Methoxy-4-nitrobenzaldehyde a cornerstone for the synthesis of

various heterocyclic compounds and other complex organic molecules.

This document provides detailed application notes and experimental protocols for the use of 2-
Methoxy-4-nitrobenzaldehyde as a chemical intermediate, with a focus on its application in

the synthesis of bioactive molecules and dyes.
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Physicochemical Properties
A summary of the key physicochemical properties of 2-Methoxy-4-nitrobenzaldehyde is

provided in the table below.

Property Value Reference

Molecular Formula C₈H₇NO₄ --INVALID-LINK--

Molecular Weight 181.15 g/mol --INVALID-LINK--

CAS Number 136507-15-8 --INVALID-LINK--

Appearance White to yellow solid powder --INVALID-LINK--

Melting Point 138-142 °C

Solubility Slightly soluble in water --INVALID-LINK--

Applications in Organic Synthesis
2-Methoxy-4-nitrobenzaldehyde is a key starting material for a variety of important chemical

transformations and finds application in several key areas of chemical synthesis.

Pharmaceutical Intermediate: Synthesis of TTK
Inhibitors
A significant application of 2-Methoxy-4-nitrobenzaldehyde is in the synthesis of inhibitors of

Threonine Tyrosine Kinase (TTK), a crucial regulator of the spindle assembly checkpoint (SAC)

in mitosis.[1][2] Dysregulation of TTK is associated with chromosomal instability and is a

hallmark of many cancers, making it an attractive therapeutic target.[1] The pyrazolo[1,5-

a]pyrimidine scaffold is a common core structure for potent TTK inhibitors.[3]
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The following table summarizes the in vitro potency of selected pyrazolo[1,5-a]pyrimidine-

based TTK inhibitors.

Compound TTK Kᵢ (nM) TTK IC₅₀ (nM) Reference

CFI-402257 0.1 1.1 [3]

Compound 24 0.1 - [3]

Dye Synthesis Intermediate
The aromatic nature of 2-Methoxy-4-nitrobenzaldehyde and its ability to be converted into a

diazonium salt precursor makes it a useful intermediate in the synthesis of azo dyes. Azo dyes

are a large class of colored organic compounds characterized by the presence of a nitrogen-

nitrogen double bond (azo group) connecting two aromatic rings. The synthesis typically

involves the reduction of the nitro group to an amine, followed by diazotization and coupling

with a suitable aromatic coupling agent.
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Agrochemical Synthesis
Nitrobenzaldehyde derivatives are used as intermediates in the synthesis of various

agrochemicals, including pesticides and herbicides.[4][5] The functional groups present in 2-
Methoxy-4-nitrobenzaldehyde can be modified to produce compounds with desired biological

activities for crop protection.

Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-4-nitrobenzaldehyde
This protocol describes the synthesis of 2-Methoxy-4-nitrobenzaldehyde from 4-nitro-2-

methoxytoluene.[6]

4-nitro-2-methoxytoluene

Step 1: Acetoxylation
(HOAc, Ac₂O, H₂SO₄, CrO₃)

4-nitro-2-methoxy-
(α,α-diacetoxy)toluene

Step 2: Hydrolysis
(Diethyl ether, conc. HCl)

2-Methoxy-4-nitrobenzaldehyde
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Materials:

4-nitro-2-methoxytoluene

Acetic acid (HOAc)

Acetic anhydride (Ac₂O)

Concentrated sulfuric acid (H₂SO₄)

Chromium trioxide (CrO₃)

Diethyl ether

Concentrated hydrochloric acid (HCl)

Ice

Water

5L three-neck round-bottom flask

Mechanical stirrer

Acetone/ice bath

2L round-bottom flask with condenser

Procedure:

Step 1: Preparation of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene[6]

To a 5L three-neck round-bottom flask equipped with a mechanical stirrer, add 4-nitro-2-

methoxytoluene (150.0 g, 0.8973 mol), acetic acid (900 mL), and acetic anhydride (900 mL).

Stir the mixture and cool to 8°C using an acetone/ice bath.

Carefully add concentrated H₂SO₄ (136 mL) while maintaining the reaction temperature

below 19°C.
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After cooling to 0°C, add CrO₃ (252.6 g, 2.526 mol) in portions over 1 hour, keeping the

reaction temperature between 0-10°C.

After the addition is complete, stir the mixture for 30 minutes at 0°C.

Carefully pour the reaction mixture into ice (1.5 kg) with stirring to obtain a slurry.

Wash the remaining residue in the flask with acetic acid (3 x 100 mL) and add the washings

to the slurry.

Stir the slurry for 10 minutes and then filter.

Wash the filter cake with water (3 x 400 mL) and dry under vacuum to obtain 4-nitro-2-

methoxy-(α,α-diacetoxy)toluene.

Step 2: Preparation of 2-Methoxy-4-nitrobenzaldehyde[6]

Place the 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (250.7 g, 0.8851 mol), diethyl ether (300

mL), and concentrated HCl (60 mL) in a 2L round-bottom flask equipped with a condenser

and mechanical stirrer.

Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 20 hours.

Add water (250 mL) dropwise while maintaining reflux.

Cool the mixture to 0°C with an ice/water bath and stir the resulting slurry for 30 minutes.

Filter the slurry, wash the filter cake with water (4 x 200 mL), and dry under vacuum to obtain

2-Methoxy-4-nitrobenzaldehyde as a yellow solid.

Protocol 2: Representative Synthesis of a Bioactive
Heterocycle (Pyrazolo[1,5-a]pyrimidine Core)
This protocol provides a representative, multi-step synthesis of a pyrazolo[1,5-a]pyrimidine core

structure, a key pharmacophore in many TTK inhibitors, starting from 2-Methoxy-4-
nitrobenzaldehyde.
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2-Methoxy-4-nitrobenzaldehyde

Iron powder (Fe)

Glacial acetic acid (AcOH)

Malononitrile

Hydrazine hydrate

Ethanol

Round-bottom flask

Reflux condenser

Procedure:

Step 1: Reduction of the Nitro Group[7]

In a round-bottom flask, dissolve 2-Methoxy-4-nitrobenzaldehyde (1 equivalent) in glacial

acetic acid.

Heat the solution to 95-110°C.

Add iron powder (4 equivalents) portion-wise.

Heat the reaction for 3-4 hours, monitoring by TLC for the disappearance of the starting

material.

After completion, cool the reaction, dilute with water, and neutralize with a base (e.g., sodium

bicarbonate).

Extract the product, 2-Methoxy-4-aminobenzaldehyde, with a suitable organic solvent (e.g.,

ethyl acetate).

Dry the organic layer, filter, and concentrate under reduced pressure.

Step 2 & 3: Condensation and Cyclization
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Dissolve the crude 2-Methoxy-4-aminobenzaldehyde (1 equivalent) and malononitrile (1

equivalent) in ethanol.

Add a catalytic amount of a base (e.g., piperidine) and reflux the mixture, monitoring by TLC.

Once the condensation is complete, add hydrazine hydrate (1.1 equivalents) to the reaction

mixture.

Continue to reflux until the cyclization is complete (monitor by TLC).

Cool the reaction mixture and collect the precipitated product by filtration.

Wash the solid with cold ethanol and dry to obtain the pyrazolo[1,5-a]pyrimidine product.

Protocol 3: Synthesis of an Azo Dye
This protocol outlines the synthesis of an azo dye starting from 2-Methoxy-4-
nitrobenzaldehyde. This is a two-part process involving the reduction of the nitro group

followed by diazotization and coupling.
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2-Methoxy-4-nitrobenzaldehyde

Step 1: Reduction
(e.g., SnCl₂·2H₂O, HCl)

2-Methoxy-4-aminobenzaldehyde

Step 2: Diazotization
(NaNO₂, HCl, 0-5 °C)

Diazonium Salt

Step 3: Azo Coupling
(Coupling Agent, e.g., 2-Naphthol)

Azo Dye

Click to download full resolution via product page

Materials:

2-Methoxy-4-nitrobenzaldehyde

Stannous chloride dihydrate (SnCl₂·2H₂O)

Concentrated hydrochloric acid (HCl)

Sodium nitrite (NaNO₂)
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2-Naphthol

Sodium hydroxide (NaOH)

Ethanol

Ice

Procedure:

Step 1: Reduction to 2-Methoxy-4-aminobenzaldehyde[8]

Dissolve 2-Methoxy-4-nitrobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

Add stannous chloride dihydrate (3-5 equivalents).

Stir the mixture at 30°C. The reaction can be gently heated to reflux if it is sluggish.

Monitor the reaction by TLC.

Once complete, remove the ethanol under reduced pressure.

Cool the residue in an ice bath and slowly add a 2M NaOH solution until the pH is basic to

precipitate tin salts.

Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the

crude amine.

Step 2: Diazotization of 2-Methoxy-4-aminobenzaldehyde

Dissolve the crude 2-Methoxy-4-aminobenzaldehyde (1 equivalent) in a mixture of

concentrated HCl and water.

Cool the solution to 0-5°C in an ice bath.

In a separate beaker, dissolve sodium nitrite (1 equivalent) in cold water.

Add the sodium nitrite solution dropwise to the cold amine solution, keeping the temperature

below 5°C.
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Stir for an additional 15 minutes to ensure the complete formation of the diazonium salt.

Step 3: Azo Coupling

In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous NaOH solution.

Cool this solution to 0-5°C in an ice bath with vigorous stirring.

Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution

with continuous stirring.

Maintain the temperature below 5°C. A colored precipitate of the azo dye will form.

Stir for an additional 30 minutes.

Collect the dye by vacuum filtration, wash with cold water, and dry.

Safety Information
2-Methoxy-4-nitrobenzaldehyde may cause an allergic skin reaction. It is important to handle

this chemical with appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Refer to the Safety Data

Sheet (SDS) for complete safety and handling information.

Conclusion
2-Methoxy-4-nitrobenzaldehyde is a highly valuable and versatile intermediate in organic

synthesis. Its unique combination of functional groups allows for its application in the synthesis

of a wide range of important molecules, including pharmaceuticals like TTK inhibitors and

various classes of dyes. The protocols provided herein offer a starting point for researchers to

utilize this important building block in their synthetic endeavors. The continued exploration of

the reactivity of 2-Methoxy-4-nitrobenzaldehyde is likely to lead to the discovery of new and

innovative synthetic methodologies and the development of novel bioactive compounds.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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